3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

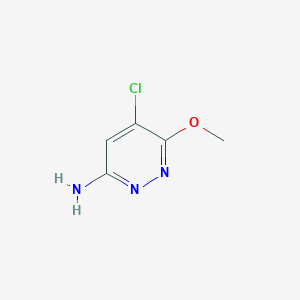

“3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the molecular formula C7H10N2O . It has an average mass of 138.167 Da and a monoisotopic mass of 138.079315 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles, including “this compound”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their wide range of applications .Zukünftige Richtungen

The future directions for “3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde” and similar compounds lie in their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals .

Wirkmechanismus

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of 3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde can be influenced by various environmental factors . These may include pH, temperature, and the presence of other molecules in the environment.

Biochemische Analyse

Biochemical Properties

3-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions can alter the enzymatic activity, leading to changes in metabolic flux and overall cellular metabolism.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the expression of certain genes involved in metabolic processes . Additionally, it may affect cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, affecting their activity and function. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or extreme temperatures, may lead to its degradation. Long-term studies have also indicated that the compound can have sustained effects on cellular function, potentially leading to cumulative changes in cellular metabolism and gene expression.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes . It can influence the activity of key metabolic enzymes, thereby altering the metabolic flux and levels of specific metabolites. These interactions can have downstream effects on overall cellular metabolism, potentially leading to changes in energy production, biosynthesis, and other metabolic functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its bioavailability and efficacy . The compound can be transported across cellular membranes through specific transporters or passive diffusion. Once inside the cells, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues or organelles can influence its activity and overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its specific effects on cellular processes . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its activity and function, as different cellular compartments provide distinct microenvironments that influence the compound’s interactions with biomolecules.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde involves the reaction of ethyl hydrazinecarboxylate with 3-methyl-2-pyrazolin-5-one, followed by oxidation of the resulting product to form the desired aldehyde.", "Starting Materials": [ "Ethyl hydrazinecarboxylate", "3-methyl-2-pyrazolin-5-one", "Oxidizing agent (e.g. potassium permanganate, sodium dichromate)" ], "Reaction": [ "Step 1: Ethyl hydrazinecarboxylate is reacted with 3-methyl-2-pyrazolin-5-one in the presence of a base (e.g. sodium hydroxide) to form the corresponding hydrazone.", "Step 2: The hydrazone is then oxidized using an oxidizing agent (e.g. potassium permanganate, sodium dichromate) to form the desired aldehyde product, 3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde." ] } | |

CAS-Nummer |

1152617-35-0 |

Molekularformel |

C7H10N2O |

Molekulargewicht |

138.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.